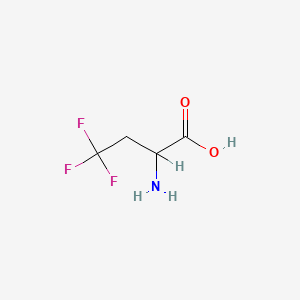![molecular formula C20H14F4N2O4 B2892761 Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate CAS No. 1357935-77-3](/img/structure/B2892761.png)
Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of MFQ involves several steps, including the introduction of the fluoro and carbamate functionalities. Researchers have employed diverse synthetic routes, such as radical-based protodeboronation of alkyl boronic esters followed by Matteson–CH₂ homologation . These methods allow access to MFQ in a controlled manner.
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Novel Fluorophores and Labeling Agents
Fluorescent Labeling and Stability : A study introduced a novel fluorophore, 6-methoxy-4-quinolone, exhibiting strong fluorescence across a wide pH range in aqueous media, making it an excellent candidate for biomedical analysis. Its derivatives were used for fluorescent labeling, demonstrating high stability and sensitivity in detecting carboxylic acids, suggesting potential applications in labeling and detection techniques in biological systems (Hirano et al., 2004).
Synthetic Methodologies for Quinoline Derivatives
Rhodium-Catalyzed Oxidative Annulation : Another research highlighted an efficient synthetic route to quinoline-2-carboxylate derivatives via a rhodium-catalyzed oxidative [5+1] annulation process. This method allows the incorporation of diverse functional groups, indicating its utility in synthesizing complex quinoline derivatives for pharmaceutical applications (Wang et al., 2018).
Fluoroquinolone Derivatives as Kinase Inhibitors
Anticancer Activity : A series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives were synthesized and evaluated for their biological activities against c-Met kinase, showcasing moderate to excellent antiproliferative activity against several cancer cell lines. This study identifies potential candidates for further development as cancer therapeutics, emphasizing the role of fluorine substituents in enhancing antitumor activity (Zhou et al., 2014).
Optical and Morphological Studies of Quinoline Derivatives
Optical Properties and AIE : Investigation into Y-shaped tri-fluoromethyl substituted quinoxaline derivatives revealed their unique optical properties, including aggregation-induced emission (AIE) and solvatochromism. These findings offer insights into designing new materials for optoelectronic applications, highlighting the impact of electron-withdrawing groups on fluorescence behavior (Rajalakshmi & Palanisami, 2020).
Direcciones Futuras
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6345–6350. Read more : Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Supporting Information: Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6345–6350. Read more
Propiedades
IUPAC Name |
methyl 6-fluoro-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O4/c1-29-19(28)16-9-17(12-8-11(21)6-7-14(12)25-16)30-10-18(27)26-15-5-3-2-4-13(15)20(22,23)24/h2-9H,10H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTQJOBBYKCMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2892678.png)
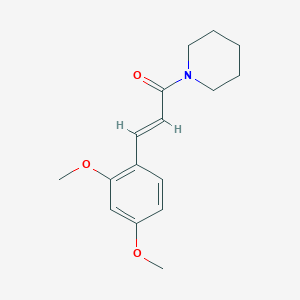
![4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2892682.png)
![(3-{3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2892683.png)

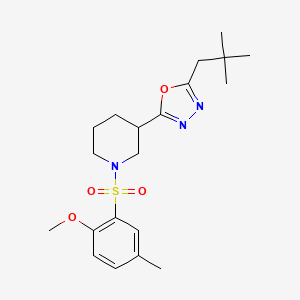
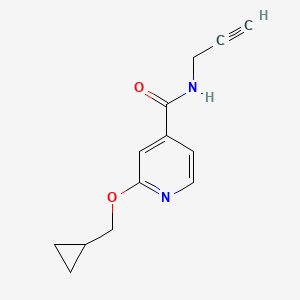
![cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2892692.png)
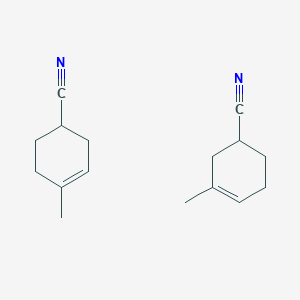
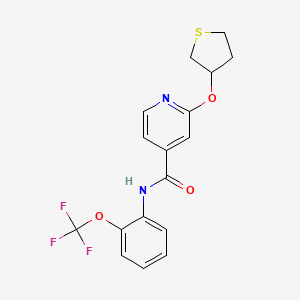

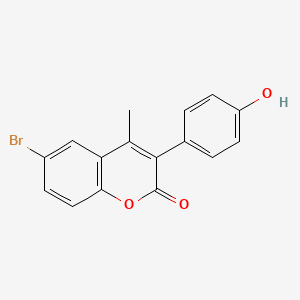
![2-Chloro-N-[(1-methoxycyclohexyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2892699.png)
